5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one
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Overview
Description
5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one is a chemical compound with the molecular formula C7H3IO3S It is known for its unique structure, which includes a benzoxathiol ring substituted with hydroxy and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one typically involves the iodination of 5-hydroxy-2H-1,3-benzoxathiol-2-one. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process may involve the following steps:
- Dissolution of 5-hydroxy-2H-1,3-benzoxathiol-2-one in a solvent such as acetic acid.
- Addition of iodine and an oxidizing agent like hydrogen peroxide.
- Stirring the reaction mixture at a specific temperature until the reaction is complete.
- Purification of the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine substituent can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-6-iodo-2H-1,3-benzoxathiol-2-one.
Reduction: Formation of 5-hydroxy-2H-1,3-benzoxathiol-2-one.
Substitution: Formation of various substituted benzoxathiol derivatives depending on the nucleophile used.
Scientific Research Applications
5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and cytostatic properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and iodine groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells through the generation of reactive oxygen species.
Comparison with Similar Compounds
5-hydroxy-6-iodo-2H-1,3-benzoxathiol-2-one can be compared with other similar compounds such as:
5-hydroxy-2H-1,3-benzoxathiol-2-one: Lacks the iodine substituent, resulting in different reactivity and applications.
6-hydroxy-1,3-benzoxathiol-2-one: Similar structure but lacks the iodine substituent, leading to variations in chemical behavior and biological activity.
5-iodo-2H-1,3-benzoxathiol-2-one: Lacks the hydroxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in the presence of both hydroxy and iodine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-6-iodo-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IO3S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFNJXIZWRPQHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1SC(=O)O2)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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